Cas no 1147352-01-9 ([5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate)
![[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1147352-01-9x500.png)
[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- 1147352-01-9
- AKOS033509633
- EN300-26613612
- [5-amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate
- Z16551748
- (5-amino-4-cyano-2-ethoxycarbonylthiophen-3-yl)methyl 3,6-dichloropyridine-2-carboxylate
- [5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate
-
- インチ: 1S/C15H11Cl2N3O4S/c1-2-23-15(22)12-8(7(5-18)13(19)25-12)6-24-14(21)11-9(16)3-4-10(17)20-11/h3-4H,2,6,19H2,1H3
- InChIKey: UMRSCSNJKAVAIQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(N=C1C(=O)OCC1C(C#N)=C(N)SC=1C(=O)OCC)Cl
計算された属性
- せいみつぶんしりょう: 398.9847324g/mol
- どういたいしつりょう: 398.9847324g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 558
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 144Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26613612-0.05g |
[5-amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate |
1147352-01-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylateに関する追加情報
Advanced Insights into [5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate (CAS No. 1147352-01-9)
[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate (CAS No. 1147352-01-9) is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a thiophene ring with a pyridine ring, both substituted with various functional groups. The presence of amino, cyano, ethoxycarbonyl, and dichloro substituents imparts distinctive chemical properties, making it a subject of interest in contemporary research.
The molecular structure of [5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate is notable for its conjugated system. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is substituted at positions 5 and 4 with amino (-NH₂) and cyano (-CN) groups, respectively. Additionally, the ethoxycarbonyl group (-O-CO-OEt) is attached at position 2 of the thiophene ring. This arrangement creates a highly electron-deficient system due to the electron-withdrawing nature of the cyano and ethoxycarbonyl groups. The pyridine ring, on the other hand, is substituted with chlorine atoms at positions 3 and 6 and a carboxylate group (-COO⁻) at position 2. This combination of functional groups makes the compound versatile in terms of reactivity and applicability.
Recent studies have highlighted the potential of [5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate in the field of agrochemicals. Its ability to act as a herbicide has been extensively researched due to its unique mode of action. The compound interferes with specific enzymatic pathways in plants, leading to inhibition of growth without causing significant harm to non-target organisms. This property makes it an attractive candidate for developing eco-friendly herbicides that align with sustainable agricultural practices.
In addition to its agrochemical applications, [5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate has shown promise in medicinal chemistry. Its structural features make it a potential lead compound for drug discovery programs targeting various diseases. For instance, the compound's ability to modulate cellular signaling pathways has been explored in preclinical studies aimed at treating chronic inflammatory diseases and certain types of cancer.
The synthesis of [5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-carboxylate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis pathway by employing catalytic systems and green chemistry principles. These improvements not only enhance the efficiency of production but also reduce environmental impact.
Furthermore, computational studies have provided valuable insights into the electronic properties and reactivity of [5-Amino-thio...](truncated due to length constraints)
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